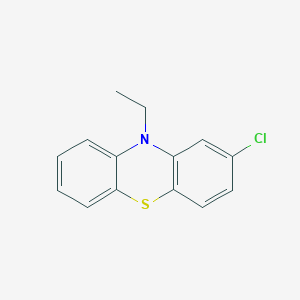

2-Chloro-10-ethylphenothiazine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

63615-80-5 |

|---|---|

Formule moléculaire |

C14H12ClNS |

Poids moléculaire |

261.8 g/mol |

Nom IUPAC |

2-chloro-10-ethylphenothiazine |

InChI |

InChI=1S/C14H12ClNS/c1-2-16-11-5-3-4-6-13(11)17-14-8-7-10(15)9-12(14)16/h3-9H,2H2,1H3 |

Clé InChI |

TVZLEZONTCUEIW-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

SMILES canonique |

CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Chloro 10 Ethylphenothiazine

Established Synthetic Routes to the Phenothiazine (B1677639) Core

The synthesis of the tricyclic phenothiazine nucleus is well-documented, with several classical and modern methods available to chemists. The choice of method often depends on the desired substitution pattern and available starting materials.

A foundational method is the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of an o-halobenzamide with an o-aminothiophenol, followed by cyclization. diva-portal.orgbyjus.com While effective, this method can require high temperatures.

The Smiles rearrangement is another powerful and versatile route for phenothiazine synthesis. researchgate.netresearchgate.net This intramolecular nucleophilic aromatic substitution involves the reaction of a 2-aminothiophenol (B119425) derivative with an activated 2-halonitrobenzene. researchgate.netd-nb.infotandfonline.com The resulting sulfide (B99878) then rearranges and cyclizes, often under basic conditions, to form the phenothiazine ring system. researchgate.net This method is advantageous for creating specifically substituted phenothiazines by carefully selecting the precursors. d-nb.infotandfonline.com

More recent approaches utilize transition-metal catalysis. For instance, an iron-catalyzed tandem C–S/C–N cross-coupling reaction has been developed, offering an efficient and environmentally benign alternative to methods using palladium or copper catalysts, which can sometimes suffer from poor regioselectivity and long reaction times. acs.org

Specific Synthesis of 2-Chloro-10-ethylphenothiazine

The synthesis of this compound can be approached in two primary ways: by first creating the 2-chlorophenothiazine (B30676) intermediate and then adding the ethyl group, or by ethylating the phenothiazine core followed by chlorination.

N-Alkylation Reactions at the 10-Position

The introduction of an ethyl group at the nitrogen atom (position 10) of the phenothiazine ring is a common alkylation reaction. For the synthesis of this compound, the starting material is typically 2-chlorophenothiazine.

The N-alkylation is generally achieved by reacting 2-chlorophenothiazine with an ethylating agent, such as ethyl bromide or iodoethane. chemicalbook.com The reaction is carried out in the presence of a base to deprotonate the nitrogen atom of the phenothiazine, making it nucleophilic. Common bases include sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed in a two-phase system (e.g., benzene (B151609) and aqueous potassium hydroxide) to facilitate the alkylation.

Table 1: N-Alkylation of Phenothiazine Derivatives

| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenothiazine | 1-Bromoethane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 10-ethyl-10H-phenothiazine | 99% chemicalbook.com |

| 2-Chlorophenothiazine | Allyl Bromide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 10-Allyl-2-chloro-10H-phenothiazine | N/A |

| 2-Chlorophenoxazine | 1-bromo-3-chloropropane | Tetrabutylammonium bromide / KOH | Benzene/Water | 10-(3-chloropropyl)-2-chlorophenoxazine | Good |

Halogenation Procedures at the 2-Position

Alternatively, the synthesis can begin with 10-ethylphenothiazine (B154437), followed by halogenation. The phenothiazine ring system is electron-rich and readily undergoes electrophilic substitution. rsc.org However, direct chlorination can lead to a mixture of products.

A method known as reductive halogenation involves the reaction of a phenothiazine-5-oxide with a hydrohalic acid. acs.org For instance, the reaction of 10-ethylphenothiazine-5-oxide with hydrochloric acid results in chlorination. Studies have shown that this reaction preferentially introduces the chlorine atom at the 3-position rather than the 2-position. acs.org

Reaction Pathways and Byproduct Formation (e.g., 3-Chloro-10-ethylphenothiazine)

The synthesis of specifically substituted phenothiazines is often complicated by the formation of isomers. During electrophilic substitution reactions like chlorination on the 10-ethylphenothiazine ring, the directing effects of the nitrogen and sulfur heteroatoms, as well as the ethyl group, influence the position of the incoming electrophile.

Research has shown that the reaction of 10-ethylphenothiazine-5-oxide with hydrochloric acid yields 3-chloro-10-ethylphenothiazine. acs.org Similarly, the reaction with hydrobromic acid produced a monobromo-10-ethylphenothiazine, with the bromine also entering the 3-position. acs.org This indicates a strong preference for substitution at the 3- and 7-positions of the phenothiazine nucleus under these conditions.

Therefore, to synthesize the pure 2-chloro isomer, the most reliable pathway is to start with 2-chlorophenothiazine, which is commercially available or can be synthesized separately, and then perform the N-alkylation at the 10-position. This strategy avoids the regioselectivity issues associated with the direct halogenation of 10-ethylphenothiazine.

Functionalization and Derivatization of this compound Analogs

The this compound scaffold can be further modified to create a library of analogs for various research applications. The primary site for this derivatization is the 10-position.

Introduction of Diverse Side Chains at the 10-Position

Starting with 2-chlorophenothiazine, a wide variety of side chains can be introduced at the 10-position using N-alkylation or N-acylation reactions. This allows for systematic modification of the compound's properties.

For example, reacting 2-chlorophenothiazine with chloroacetyl chloride yields 2-chloro-10-(chloroacetyl)-10H-phenothiazine. chemicalbook.comresearchgate.net This intermediate is highly versatile, as the terminal chloride on the acetyl group can be readily displaced by various nucleophiles, such as secondary amines or heterocyclic mercaptans, to generate a diverse set of derivatives. researchgate.netresearchgate.net

Similarly, alkylation with ω-dihaloalkanes (e.g., 1-bromo-3-chloropropane) introduces a reactive handle at the end of the side chain, which can then be used for further coupling reactions with amines, amides, and other functional groups. acs.orgnih.gov These multi-step synthetic sequences enable the exploration of structure-activity relationships by systematically varying the length and functionality of the side chain at the 10-position. nih.gov

Table 2: Examples of Derivatization from 2-Chlorophenothiazine

| Starting Material | Reagent | Reaction Type | Resulting Intermediate/Product |

|---|---|---|---|

| 2-Chlorophenothiazine | Chloroacetyl chloride | N-Acylation | 2-Chloro-10-(chloroacetyl)-10H-phenothiazine chemicalbook.com |

| 2-Chloro-10-(chloroacetyl)-10H-phenothiazine | Various secondary amines | Nucleophilic Substitution | 10-Substituted aminoacetyl-2-chlorophenothiazines researchgate.net |

| 2-Chlorophenothiazine | 1-bromo-3-chloropropane | N-Alkylation | 10-(3-chloropropyl)-2-chlorophenothiazine |

| 10-(3-chloropropyl)-2-chlorophenothiazine | Various secondary amines | Nucleophilic Substitution | 10-(3-(dialkylamino)propyl)-2-chlorophenothiazines acs.org |

Modifications on the Phenothiazine Ring System for Structure-Function Studies

The phenothiazine core is a versatile heterocyclic structure that permits extensive modification for the purpose of conducting structure-function relationship studies. rsc.org The ability to functionalize the phenothiazine ring at multiple positions allows for the fine-tuning of its electronic, photophysical, and biological properties. rsc.orgbrieflands.com Key sites for modification include the nitrogen atom at position 10 (N-10), various carbon atoms on the aromatic rings (C-2, C-3, C-7, C-8), and the sulfur atom of the central thiazine (B8601807) ring. rsc.org

Further structural diversity can be achieved by replacing one or both of the benzene rings with other heteroaromatic systems, such as pyridine, leading to the formation of pyridobenzothiazines or dipyridothiazines. mdpi.com These modifications create entirely new families of phenothiazine derivatives with distinct biological and physical profiles. mdpi.com

| Modification Site | Type of Modification | General Impact on Function | Reference |

|---|---|---|---|

| N-10 | Alkylation, Arylation, Acylation | Influences solubility, solid-state packing, charge mobility, and pharmacological activity. rsc.orgbrieflands.com | rsc.orgbrieflands.com |

| C-2, C-3, C-7, C-8 | Halogenation, introduction of electron-withdrawing/donating groups. | Tunes optoelectronic properties, redox potentials, and biological efficacy. rsc.orgbrieflands.commdpi.com | rsc.orgbrieflands.commdpi.com |

| Sulfur Atom | Oxidation to sulfoxide (B87167) or sulfone. | Affects redox and spectroscopic properties; reduces electron density on the rings. rsc.orgmdpi.com | rsc.orgmdpi.com |

| Benzene Rings | Replacement with heteroaromatic rings (e.g., pyridine). | Creates new compound families (e.g., azaphenothiazines) with novel properties. mdpi.com | mdpi.com |

Advanced Synthetic Techniques in Phenothiazine Chemistry

Traditional methods for synthesizing the phenothiazine core, such as the thionation of diphenylamines, often face challenges like harsh reaction conditions and poor regioselectivity. clockss.org Modern synthetic chemistry has introduced more sophisticated and efficient strategies to overcome these limitations. Recent advancements have increasingly focused on transition metal-catalyzed cross-coupling reactions, which allow for the precise construction of the phenothiazine skeleton from pre-functionalized starting materials. rsc.org These methods offer greater control over the final structure and often proceed under milder conditions.

Among the advanced strategies, domino or tandem reactions have emerged as particularly efficient. These processes involve multiple bond-forming events in a single synthetic operation, reducing the number of steps, solvent waste, and purification efforts. An example is the iron-catalyzed domino C-S/C-N cross-coupling reaction, which provides an environmentally benign route to phenothiazines while addressing issues of substrate scope and regioselectivity often seen with other catalysts. acs.org Metal-free approaches, such as those utilizing benzyne (B1209423) intermediates, are also being developed as attractive alternatives for sustainability, avoiding the cost and potential toxicity of precious metal catalysts. cdnsciencepub.com

Catalytic Approaches in Phenothiazine Synthesis

Catalysis is at the forefront of modern phenothiazine synthesis, with various metal-based systems developed to facilitate key bond-forming steps.

Palladium and Copper Catalysis : Palladium catalysts are frequently employed for N-arylation via Buchwald-Hartwig amination to form the C-N bond in the phenothiazine precursor. cdnsciencepub.com Similarly, copper-catalyzed Ullmann-Goldberg reactions are used for the crucial C-S bond formation step that closes the central thiazine ring. rsc.orgnih.gov While effective, these methods can require expensive and sensitive ligands. cdnsciencepub.com

Iron Catalysis : Iron-based catalysts have gained prominence as a more sustainable and cost-effective alternative to precious metals like palladium. acs.org A dual-catalytic system using a combination of a super Lewis acid, iron(III) triflimide, and a Lewis base, diphenyl selenide, has been shown to accelerate the ortho-thioarylation of anilines, a key step in a two-step phenothiazine synthesis. rsc.orgnih.gov Furthermore, tandem iron-catalyzed C-S/C-N cross-coupling reactions have been developed to construct the phenothiazine ring system efficiently. acs.org

Photoredox Catalysis : Phenothiazine derivatives themselves are utilized as potent, metal-free photoredox catalysts for a variety of organic transformations. cdnsciencepub.comrsc.org This has spurred further interest in developing efficient syntheses for the catalysts themselves, including novel ring-fusion approaches to extend the conjugation of the phenothiazine system. rsc.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium / Copper | Buchwald-Hartwig / Ullmann-Goldberg Coupling | Well-established methods for C-N and C-S bond formation. | rsc.orgcdnsciencepub.comnih.gov |

| Iron(III) Triflimide / Diphenyl Selenide | Dual-Catalytic Thioarylation | Uses an inexpensive, earth-abundant metal; accelerates key thioarylation step. rsc.orgnih.gov | rsc.orgnih.gov |

| Iron Catalysts | Domino C-S/C-N Cross-Coupling | Environmentally benign, addresses poor substrate scope and regioselectivity issues. acs.org | acs.org |

| Iodine | Cyclization with Sulfur | A simple catalyst for the cyclization of diphenylamines. google.com | google.com |

Solvent Effects and Reaction Optimization

The choice of solvent is a critical parameter in the synthesis of phenothiazines, often having a profound impact on reaction yield, purity, and even whether a reaction proceeds at all. Reaction optimization studies frequently focus on screening solvents to identify the ideal medium for a specific transformation.

In the synthesis of 2-substituted phenothiazines via Smiles rearrangement and cyclization, the use of an aprotic solvent is crucial. google.com Research has shown that reactions conducted in aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or dimethylsulfoxide (DMSO) result in high yields of the desired product. google.com In contrast, attempting the same reaction in a conventional protic solvent or acetone (B3395972) results in either a very poor yield or a complete failure of the reaction. google.com

Solvent choice also significantly affects the yield in other derivatization reactions. For instance, in the N-phosphorylation of phenothiazine, the highest yield (52%) was achieved using DMF as the solvent, whereas the yield dropped to just 15% when the reaction was performed in refluxing toluene (B28343). mdpi.com In the context of phenothiazine-based dyes for solar cells, the dye-adsorption solvent was found to be a key factor, with ethanol (B145695) providing significantly higher power conversion efficiency compared to tetrahydrofuran (THF). researchgate.net These examples underscore the necessity of careful solvent selection and reaction optimization to achieve efficient and robust synthetic processes for phenothiazine compounds.

| Reaction | Effective Solvent(s) | Ineffective Solvent(s) | Observation | Reference |

|---|---|---|---|---|

| Cyclization for 2-Substituted Phenothiazines | DMF, DMSO, N,N-dimethylacetamide | Acetone, Alcoholic KOH | The reaction proceeds in high yield in aprotic solvents but fails in acetone. google.com | google.com |

| N-Phosphorylation of Phenothiazine | DMF | Toluene | Yield was significantly higher in DMF (52%) compared to toluene (15%). mdpi.com | mdpi.com |

| Dye-Adsorption for DSSCs | Ethanol | Tetrahydrofuran (THF) | Higher solar cell performance was achieved with ethanol as the adsorption solvent. researchgate.net | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 10 Ethylphenothiazine and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of phenothiazine (B1677639) derivatives reveals a wealth of structural information through the characteristic absorption bands of their functional groups. The IR spectra of 2-chlorophenothiazine (B30676) derivatives typically exhibit a sharp peak corresponding to the N-H stretching vibration in the region of 3325-3395 cm⁻¹. orientjchem.org For N-substituted derivatives like 2-Chloro-10-ethylphenothiazine, the absence of this N-H stretching band is a key indicator of substitution at the nitrogen atom. researchgate.net

Other significant absorption bands include those for the C=O group in the range of 1679-1704 cm⁻¹, the C=S group between 1426-1484 cm⁻¹, and C-N bending vibrations from 1104-1172 cm⁻¹. eurasianjournals.com The presence of a chloro group is identified by a sharp, intense peak in the 720-740 cm⁻¹ region. orientjchem.org In sulfone derivatives of phenothiazines, three characteristic stretching modes of the sulphonyl group are observed in the regions of 1340-1350 cm⁻¹, 1300-1280 cm⁻¹, and 1270-1240 cm⁻¹. orientjchem.org The C-S-C bond in some phenothiazine derivatives can show absorption in the 690–710 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for Phenothiazine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3325-3395 | Stretching |

| C=O | 1679-1704 | Stretching |

| C=S | 1426-1484 | Stretching |

| C-N | 1104-1172 | Bending |

| C-Cl | 720-740 | Stretching |

| C-S-C | 690-710 | Stretching |

| Sulphonyl (SO₂) | 1340-1350, 1300-1280, 1270-1240 | Stretching |

Raman Spectroscopy Applications

Resonance Raman spectroscopy has been effectively used to study the free radical cations of phenothiazine and its derivatives, such as 10-methylphenothiazine (B72558). rsc.org These radicals display intense and complex visible absorption bands, which allows for the excitation of their resonance Raman spectra across the visible region. rsc.org By analyzing the relative intensities of the Raman bands and the frequency shifts from the parent molecule to the radical cation, researchers can deduce the structural changes that occur upon radical formation. rsc.org This technique, supplemented with excitation profiles, also provides information about the geometry of the excited state. rsc.org For phenothiazine and 10-methylphenothiazine in solution, the point-group symmetry has been determined to be C_s. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its analogs, providing precise information about the proton and carbon frameworks, as well as their spatial relationships.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectra of phenothiazine derivatives provide characteristic signals that are crucial for structural assignment. In N-substituted derivatives, the protons of the ethyl group at the 10-position give rise to distinct signals. For instance, in N-ethylphenothiazine, the N-CH₂ protons appear as a triplet. lmaleidykla.lt In related compounds, the methylene (B1212753) protons of an ethyl side chain can be found in the δ 2.5–3.5 ppm region.

The aromatic protons of the phenothiazine ring system typically appear as a multiplet in the δ 6.66-7.81 ppm range. eurasianjournals.com Specifically, for some 2-chloro-10-substituted phenothiazines, the aromatic protons are observed between δ 6.7–7.2 ppm. In certain derivatives, more specific assignments have been made, with aromatic protons appearing in the δ 7.6-7.2 ppm region. orientjchem.org

Table 2: Representative ¹H NMR Chemical Shifts for Phenothiazine Derivatives

| Proton Environment | Chemical Shift (δ, ppm) |

| Ethyl group (CH₂) | 2.5 - 3.5 |

| Aromatic protons | 6.66 - 7.81 |

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. For a 2-chloro-substituted phenothiazine derivative, the carbon atom bearing the chlorine (C-2) resonates at a characteristic chemical shift. For example, in one derivative, the chlorine-substituted aromatic carbon (C-Cl) appears at δ 127.5 ppm, while a quaternary carbon is observed at δ 145.7 ppm. The carbon atoms of the ethyl group also show characteristic signals.

Table 3: Illustrative ¹³C NMR Chemical Shifts for a Phenothiazine Derivative

| Carbon Environment | Chemical Shift (δ, ppm) |

| C-Cl | 127.5 |

| Quaternary Carbon | 145.7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For phenothiazine derivatives, this method provides crucial information about the chromophoric system and its interaction with the molecular environment.

Absorption Characteristics of Phenothiazine Chromophores

The phenothiazine (PTZ) core is an electron-rich heterocyclic system that gives rise to characteristic absorption bands in the UV-Vis spectrum. nih.gov Typically, phenothiazine and its simple N-substituted derivatives exhibit two primary absorption bands in the ultraviolet region. researchgate.netresearchgate.net The first, appearing at shorter wavelengths (e.g., 235-265 nm), is generally attributed to a π → π* transition within the aromatic rings. researchgate.netmedcraveonline.com A second, broader band at longer wavelengths (e.g., 290-345 nm) is often assigned to an n → π* transition, which involves the non-bonding lone pair electrons of the sulfur atom. researchgate.netmdpi.com

The introduction of substituents onto the phenothiazine ring can significantly modulate these absorption characteristics. Electron-withdrawing groups can shift the absorption bands, often into the visible region, inducing what is known as an intramolecular charge transfer (ICT) transition. researchgate.netmedcraveonline.com This ICT band typically appears at longer wavelengths (e.g., 400-510 nm) and represents the transfer of electron density from the electron-donating phenothiazine core to the electron-accepting group. medcraveonline.com The electronic properties and structural diversity can be further tuned by adding auxiliary chromophores to the molecule. medcraveonline.com For instance, some phenothiazine-aldehyde derivatives show a strong band around 290 nm and a second band between 395 and 399 nm. researchgate.net

Solvent Effects on UV-Vis Spectra

The photophysical properties of 2-substituted, 10-alkylated phenothiazines are notably dependent on the solvent environment. nih.govacs.org This phenomenon, known as solvatochromism, refers to the shift in the position of absorption or emission spectral bands as the polarity of the solvent is changed.

Many phenothiazine derivatives exhibit positive solvatochromism, where the absorption and fluorescence spectra show a red shift (a shift to longer wavelengths) as the solvent polarity increases. researchgate.net This indicates a significant intramolecular charge transfer character and an increase in the dipole moment upon excitation. researchgate.net Conversely, some derivatives, such as certain (phenothiazinyl)vinyl-pyridinium dyes, can display negative solvatochromism (a blue shift in more polar solvents), suggesting a better stabilization of the lowest unoccupied molecular orbitals (LUMO) in the ground state. mdpi.com The specific nature and magnitude of the solvent effect provide valuable information about the electronic structure and charge distribution in both the ground and excited states of the molecule. nih.govtandfonline.com For example, the triplet state of 2-halogenated promazine (B1679182) derivatives is significantly affected by the solvent, with its quantum yield and lifetime dropping drastically in a phosphate (B84403) buffer solution compared to organic solvents. nih.gov

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In phenothiazine derivatives, these interactions play a crucial role in stabilizing the solid-state structure. Common interactions include π-π stacking, where the aromatic rings of adjacent molecules align, and weaker C-H···N, C-H···O, and C-H···π hydrogen bonds. mdpi.commdpi.comrsc.org

The presence of heteroatoms like nitrogen and sulfur in the phenothiazine ring system influences stacking preferences by creating differentiated electron distributions. mdpi.com The π-π stacking distances in phenothiazine derivatives can vary, with observed ranges around 3.670–3.736 Å. mdpi.com These interactions can help to suppress molecular motions, which in turn can reduce energy loss through non-radiative pathways. mdpi.com In some derivatives, the introduction of bulky substituents or specific functional groups can hinder or prevent π-π stacking. mdpi.com The analysis of Hirshfeld surfaces is a powerful tool for visualizing and quantifying these diverse intermolecular contacts within the crystal. mdpi.com

Conformational Analysis in the Solid State

A defining structural feature of the phenothiazine ring system is its non-planar, folded "butterfly" conformation along the central N···S axis. medcraveonline.comresearchgate.netacs.org X-ray crystallographic studies consistently confirm this bent-core structure. mdpi.com This folding is not merely an artifact of crystal packing but is an inherent property arising from the steric hindrance within the molecule. mdpi.com

The degree of folding can be quantified by the dihedral angle between the two benzo rings. This conformation significantly influences the molecule's electronic properties and its potential for intermolecular interactions. researchgate.net Phenothiazine derivatives can exist in different conformations, such as quasi-axial and quasi-equatorial forms, which can affect their photophysical properties, including their ability to exhibit room-temperature phosphorescence. chinesechemsoc.org Hydrostatic pressure can be used as a tool to tune these conformations and study the relationship between structure and properties. rsc.org

Emission Spectroscopy for Luminescence Characterization

Emission spectroscopy provides information about the de-excitation pathways of a molecule from its excited state, including fluorescence and phosphorescence. The luminescence properties of phenothiazine derivatives are highly sensitive to their chemical structure and environment. nih.govnih.gov

Many phenothiazine derivatives are fluorescent, with emission observed across the visible spectrum, from blue to yellow (e.g., 450-600 nm). researchgate.net The fluorescence quantum yield, a measure of emission efficiency, can be dramatically influenced by substituents. While the parent phenothiazine has a very weak fluorescence, the addition of electron-withdrawing groups can enhance emission by altering the nature of the electronic transitions. nih.gov

In addition to fluorescence, some phenothiazine derivatives exhibit phosphorescence, which is emission from a triplet excited state. This is often observed at low temperatures (e.g., 77 K) but can also occur at room temperature (Room-Temperature Phosphorescence, RTP) in certain systems, particularly in the solid state or when doped into a rigid matrix like a polymer film. mdpi.comchinesechemsoc.org For example, one N-phosphorylated phenothiazine derivative shows an emission band with peaks at 434 nm and 457 nm at 77 K, and an intense phosphorescence peak at 540 nm in its crystalline form at room temperature. mdpi.com The efficiency and lifetime of this phosphorescence are strongly linked to molecular packing and intermolecular interactions, which help to stabilize the triplet state and block quenching by molecular oxygen. researchgate.netchinesechemsoc.org

Fluorescence Properties and Quantum Yields

The fluorescence of phenothiazine and its derivatives is characterized by the emission of light from the lowest excited singlet state. The parent compound, phenothiazine (PTZ), typically displays fluorescence emission in the range of 440 to 448 nm, with the exact peak position being influenced by solvent polarity. researchgate.net The fluorescence quantum yield (Φf) for PTZ is generally low, often in the range of 0.01 to 0.02. researchgate.net This low quantum yield is a common feature among many phenothiazine derivatives. researchgate.net

For halogenated phenothiazines, such as those substituted with chlorine, the photophysical properties can be significantly altered. Chlorpromazine (B137089), a related 2-chloro-substituted phenothiazine derivative, is known to have a low fluorescence quantum yield (Φf < 0.10) and a short excited singlet state lifetime (τf < 3 ns) in aqueous solutions. researchgate.net The relaxation from the first excited singlet state in many phenothiazine derivatives predominantly occurs through intersystem crossing to the triplet state rather than fluorescence. researchgate.net For instance, 10-methylphenothiazine (MPS) has a low fluorescence quantum yield of 0.018 but a triplet quantum yield (ΦT) approaching unity. researchgate.net

The introduction of different substituents and the solvent environment can modulate the fluorescence properties. While specific quantum yield data for this compound is not extensively documented in the provided context, the behavior of analogous compounds suggests that it would likely exhibit weak fluorescence. The presence of the chlorine atom, a halogen, can further influence the deactivation pathways of the excited state.

Table 1: Comparative Photophysical Properties of Phenothiazine Derivatives

| Compound | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Solvent/Conditions |

| Phenothiazine (PTZ) | 440 - 448 | 0.01 - 0.02 | Varies with solvent polarity researchgate.net |

| 10-Methylphenothiazine (MPS) | 441 - 449 | 0.018 | Cyclohexane/Acetonitrile (B52724) researchgate.net |

| Chlorpromazine (CPZ) | Not specified | < 0.10 | Aqueous solutions researchgate.net |

Phosphorescence Characteristics, Including Room Temperature Phosphorescence

Phosphorescence is an emission process involving a transition from an excited triplet state to the ground singlet state. For many organic molecules, this process is inefficient at room temperature due to non-radiative decay pathways. However, phenothiazine derivatives have been a subject of interest in the study of room-temperature phosphorescence (RTP). rsc.orgnih.gov

The generation of efficient RTP materials involves promoting intersystem crossing (ISC) to populate the triplet state and subsequently stabilizing these triplet excitons to suppress non-radiative decay. nih.gov The presence of a halogen atom, like chlorine in this compound, can enhance the rate of ISC through the heavy-atom effect, which increases spin-orbit coupling. This effect is crucial for populating the triplet state. researchgate.net

Studies on 2-halogenated-10-alkylated phenothiazines have shown a significant effect on the triplet state. researchgate.net The triplet quantum yield and lifetime of these compounds are highly dependent on the solvent. researchgate.net For example, in organic solvents, the triplet lifetime is long, but it can decrease substantially in aqueous environments like a phosphate buffer. researchgate.net

Achieving RTP often requires incorporating the phosphorescent molecule into a rigid matrix, such as a polymer like polyvinyl alcohol (PVA) or through co-pyrolysis with urea. rsc.orgnih.gov This rigid environment minimizes vibrational and rotational quenching of the long-lived triplet state, allowing phosphorescence to be observed. The phosphorescence quantum yields (Φp) of phenothiazine-based dyes in a PVA matrix have been reported to span a wide range, from 2.7% to 69.6%, depending on molecular structure. rsc.org Some N-substituted phenothiazines have demonstrated observable room temperature phosphorescence in the solid state. researchgate.net Given these findings, it is plausible that this compound could exhibit RTP under appropriate conditions, such as when dispersed in a rigid matrix.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (C₁₄H₁₂ClNS), the theoretical molecular weight can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%), the molecular ion will appear as two peaks: the molecular ion peak (M⁺) and an M+2 peak, with a characteristic intensity ratio of approximately 3:1. wpmucdn.commiamioh.edu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the fragmentation of aromatic compounds, amines, and halides. miamioh.edulibretexts.org

Proposed Fragmentation Pathways:

Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, it would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment with m/z corresponding to [M - 15]⁺.

Loss of the Ethyl Group: Cleavage of the N-C bond can result in the loss of the entire ethyl group as an ethene molecule (C₂H₄) via a rearrangement, or as an ethyl radical (•C₂H₅), leading to fragments of [M - 28]⁺ or [M - 29]⁺.

Ring Fragmentation: The stable aromatic phenothiazine ring system can also undergo fragmentation. This may involve the loss of sulfur (S) or hydrogen chloride (HCl).

Dominant Fragments: The base peak in the spectrum could arise from a stable cationic fragment, such as the tropylium (B1234903) ion (m/z 91) or other stabilized aromatic cations resulting from the breakdown of the core structure. wpmucdn.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Loss |

| 261 | [C₁₄H₁₂ClNS]⁺ | Molecular Ion (M⁺) |

| 263 | [C₁₄H₁₂³⁷ClNS]⁺ | M+2 Isotope Peak |

| 246 | [C₁₃H₉ClNS]⁺ | •CH₃ (from ethyl group) |

| 232 | [C₁₂H₈ClNS]⁺ | •C₂H₅ (ethyl radical) |

| 199 | [C₁₂H₈NS]⁺ | Cl |

Theoretical and Computational Investigations of 2 Chloro 10 Ethylphenothiazine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for investigating phenothiazine (B1677639) derivatives. nih.govresearchgate.net These methods allow for a detailed exploration of the electronic structure and related properties, offering insights that are highly complementary to experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For phenothiazine derivatives, DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.netumich.edu A widely used functional for this purpose is B3LYP (Becke, three-parameter, Lee–Yang–Parr) paired with a basis set like 6-31G(d,p) or 6-311++G(d,p). researchgate.netictp.it

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S Bond Length | Length of the carbon-sulfur bonds in the central ring | ~1.71 Å |

| C-N Bond Length | Length of the carbon-nitrogen bonds in the central ring | ~1.40 Å |

| C-S-C Angle | Bond angle within the thiazine (B8601807) ring at the sulfur atom | ~102-103° |

| Benzene (B151609) Ring Dihedral Angle | The angle between the planes of the two outer benzene rings | ~18-32° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. numberanalytics.comlibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be easily excited. nih.gov

In studies of phenothiazine derivatives, the HOMO is typically distributed across the electron-rich phenothiazine ring system, particularly involving the sulfur and nitrogen atoms. mdpi.comumich.edu Conversely, the LUMO's location is highly dependent on the substituents attached to the phenothiazine core. mdpi.com For many analogs, the LUMO is located on an electron-accepting group attached to the ring system. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Analog A (Reference) | -5.319 | -3.279 | 2.040 |

| Analog B (with -NO2 group) | -5.339 | -3.598 | 1.741 |

| Analog C (with -CN group) | -5.335 | -3.537 | 1.798 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are rich or poor in electrons. nih.gov The MEP surface is color-coded: red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow regions denote neutral or intermediate potential.

For phenothiazine derivatives, MEP analysis reveals that the most negative potential (red regions) is often located around the electronegative atoms, such as the nitrogen or chlorine atoms, and any attached acceptor groups like nitrile (-CN). researchgate.net These sites are the most likely to interact with electrophiles. The hydrogen atoms of the aromatic rings typically show a positive potential (slight blue shift), making them potential sites for weak intermolecular interactions. nih.govresearchgate.net The MEP map provides a clear and intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). researchgate.net A higher E(2) value indicates a more significant electronic delocalization and stabilization of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N7 | π* (C5-C6) | 41.21 | Intramolecular Hyperconjugation |

| LP (1) S8 | π* (C9-C10) | 24.15 | Intramolecular Hyperconjugation |

| π (C1-C2) | π* (C5-C6) | 20.01 | π-π* Interaction (Resonance) |

| π (C3-C4) | π* (C5-C6) | 18.57 | π-π* Interaction (Resonance) |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure. researchgate.net

UV-Vis Wavelengths: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and corresponding maximum absorption wavelengths (λmax). ictp.it These calculations can predict the color and photophysical properties of a molecule. For phenothiazine derivatives, the calculated λmax values often correspond to π-π* and n-π* transitions within the conjugated system. Comparisons show that theoretical results, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM), generally align well with experimental UV-Vis spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). While precise one-to-one matching with experimental spectra can be challenging due to environmental and solvent effects, the predicted shifts are invaluable for assigning signals and confirming the proposed molecular structure.

| Parameter | Experimental (nm) | Theoretical (nm) | Transition Character |

|---|---|---|---|

| λmax1 | 321 | 309 | π → π* |

| λmax2 | 478 | 500 | Intramolecular Charge Transfer (ICT) |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. The first hyperpolarizability (β or β₀) is a key molecular property that quantifies the second-order NLO response. ictp.ittandfonline.com Molecules with large β values are promising candidates for applications in optoelectronics and photonics.

Computational methods can reliably predict the first hyperpolarizability of molecules. For phenothiazine derivatives, the electron-donating nature of the phenothiazine core combined with electron-accepting substituents can create a strong donor-π-acceptor (D-π-A) system. nih.gov This architecture facilitates intramolecular charge transfer, which is known to enhance NLO properties significantly. Calculations have shown that phenothiazine analogs can possess β values many times greater than that of standard NLO materials like urea. ictp.it The magnitude of β is sensitive to the nature of substituents and the length of the π-conjugated bridge, making computational screening an efficient way to design novel NLO materials. nih.govtandfonline.com

| Compound | β (x 10-30 esu) |

|---|---|

| Phenothiazine (Synthesized) | 1.49 |

| Modeled Phenothiazine Analog 1 | 1.71 |

| Modeled Phenothiazine Analog 2 | 5.13 |

| Urea (Reference) | 0.65 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. For phenothiazine derivatives, including analogs of 2-Chloro-10-ethylphenothiazine, these methods have been instrumental in elucidating mechanisms of action and guiding the design of new, more potent molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. Several studies have successfully applied CoMFA to phenothiazine derivatives to understand their structure-activity relationships for various biological targets.

In one study, CoMFA was used to analyze a series of 80 phenothiazine derivatives as inhibitors of human butyrylcholinesterase (BuChE), a target for Alzheimer's disease treatment. nih.gov The molecules were divided into a training set of 56 compounds to build the model and a test set of 24 compounds to validate it. nih.gov The resulting CoMFA model demonstrated strong predictive power, with a cross-validated coefficient (Q²) of 0.7125 and a predictive r² of 0.7587. nih.gov The 3D contour maps generated from the CoMFA model provided a visual interpretation of the structure-activity relationships, highlighting regions where steric bulk or electrostatic charge modifications would likely enhance or decrease the inhibitory activity of the phenothiazine scaffold. nih.gov

Another 3D-QSAR study focused on 39 N-benzoylated phenothiazine derivatives that act as antiproliferative agents by inhibiting tubulin polymerization. researchgate.net Using conformations generated from molecular docking, a CoMFA model was developed with a training set of 30 compounds. This model yielded a high leave-one-out (LOO) cross-validation value (q²) of 0.756 and a non-cross-validated conventional correlation coefficient (r²) of 0.988, indicating a robust and statistically significant model. researchgate.net The robustness of the model was further confirmed through various validation techniques, including leave-ten-out cross-validation, bootstrapping, and progressive scrambling. researchgate.net The resulting contour maps from this analysis were in agreement with docking results, providing crucial insights for designing novel antitumor drugs. researchgate.net

| Study Focus | Target | No. of Compounds (Training/Test Set) | Q²/q² | Predictive r² | Reference |

|---|---|---|---|---|---|

| BuChE Inhibition | Butyrylcholinesterase (BuChE) | 80 (56/24) | 0.7125 | 0.7587 | nih.gov |

| Antiproliferative Activity | Tubulin | 39 (30/9) | 0.756 | Not Reported | researchgate.net |

Molecular modeling techniques, particularly molecular docking and binding free energy calculations, are essential for developing predictive models of how phenothiazine derivatives interact with their biological targets at an atomic level. These models are crucial for rational drug design.

Computational studies on phenothiazine analogs as acetylcholinesterase (AChE) inhibitors have employed molecular docking to predict their binding affinity and orientation within the enzyme's active site. nih.govresearchgate.net In one such study, the Glide module was used for docking, and the calculated Glide scores for the designed phenothiazine analogs ranged from -13.4237 to -8.43439. nih.govresearchgate.net These models revealed that the compounds impede acetylcholinesterase through enhanced hydrophobic interactions and the formation of hydrogen bonds. nih.govresearchgate.net

Similarly, docking studies have been performed on phenothiazine derivatives targeting the main protease (M-pro) of SARS-CoV-2, a key enzyme for viral replication. scienceopen.com These studies helped to understand how the phenothiazine core contributes to interactions with the M-pro enzyme. scienceopen.com For other targets, such as the Aβ fibril implicated in Alzheimer's disease, docking simulations of phenothiazine derivatives have identified π-π stacking interactions with specific amino acid residues like PHE19 as a key feature of binding. wiley.com

The versatility of phenothiazines has been explored through docking against a range of protein targets. Quantum chemical calculations combined with molecular docking have been used to predict the reactivity and binding modes of phenothiazine derivatives with proteins such as glycosylphosphatidylinositol phospholipase D inhibitor (1GYM) and arylacetonitrilase inhibitor (3UGC). researchgate.net For antiproliferative phenothiazines, docking into the colchicine (B1669291) binding site of tubulin has confirmed that these molecules inhibit its polymerization, with the results corroborating the findings from CoMFA contour maps. researchgate.net

| Biological Target | Phenothiazine Analog Type | Key Interactions/Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Coumarin-fused phenothiazines | Enhanced hydrophobic interactions and hydrogen bonds. Glide scores from -13.4237 to -8.43439. | nih.govresearchgate.net |

| Tubulin | N-benzoylated phenothiazines | Inhibition of polymerization, interactions confirmed by CoMFA maps. | researchgate.net |

| SARS-CoV-2 Main Protease (M-pro) | Phenothiazine-linked dendrons | Essential contribution of the phenothiazine core in interacting with the enzyme. | scienceopen.com |

| Aβ Fibril | Novel phenothiazine derivatives | π–π stacking interaction with PHE19 residue. | wiley.com |

| Various Proteins (e.g., 1GYM, 3UGC) | General phenothiazine derivatives | Elucidation of binding modes to confirm DFT models. | researchgate.net |

Comparative Molecular Field Analysis (CoMFA) for Structure-Activity Correlations in In Vitro Models

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of molecules like this compound and their interactions with the surrounding environment, such as solvents or biological macromolecules, over time.

MD simulations have been employed to gain insights into the dynamic behavior of phenothiazine derivatives when bound to their protein targets. For instance, simulations of phenothiazine analogs complexed with acetylcholinesterase were used to understand the stability and dynamic properties of the ligand-protein system. nih.govresearchgate.net Similarly, MD simulations of phenothiazine-linked dendrons with the SARS-CoV-2 M-pro revealed that the active compounds formed stable complexes with the enzyme. scienceopen.com The stability of such complexes is often assessed by analyzing the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time. For example, in a study of phenothiazine analogues with graphene, MD simulations lasting 50 nanoseconds showed that the complex structures remained stable throughout the simulation. tandfonline.com

Solvent interactions also play a crucial role in the behavior of phenothiazine derivatives. The photophysical properties of 2-substituted, 10-alkylated phenothiazines, including analogs like 2-chlorpromazine, have been shown to be highly dependent on the solvent environment. acs.org Theoretical studies have highlighted the importance of explicitly accounting for solvent effects in MD simulations to obtain a comprehensive picture of processes like self-assembly. adatbank.ro Furthermore, MD simulations have been used to study the interaction of phenothiazine derivatives with water molecules, providing insights into their behavior in aqueous physiological environments. researchgate.net

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Phenothiazine-AChE Complex | Dynamic behavior of protein-ligand complex | Provided insights into the dynamic stability of the interaction. | nih.govresearchgate.net |

| Phenothiazine Analogs on Graphene | Adsorption and stability | Complex structures remained stable during 50ns MD simulations. | tandfonline.com |

| Phenothiazine-ACE2 Complex | Conformational stability | Radius of gyration and RMSF values indicated a stable protein-ligand complex. | researchgate.net |

| Phenothiazine-linked Dendrons with M-pro | Complex stability and binding | Active dendrons formed stable complexes with the M-pro enzyme. | scienceopen.com |

| 10-Alkylated Phenothiazines | Solvent effects | Photophysical properties were found to be highly dependent on the solvent. | acs.org |

Molecular Interactions and Mechanistic Studies in Controlled Research Systems

Investigation of Molecular Interactions with Cellular Components in In Vitro Models

In vitro studies have been crucial in dissecting the direct interactions between 2-Chloro-10-ethylphenothiazine and key cellular components. These models allow for a detailed examination of its effects on membranes, genetic material, and resistance mechanisms.

Interactions with DNA and Associated Enzymes (e.g., DNA-Dependent Protein Kinase, Endonucleases)

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. nih.gov DNA-PK consists of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to the broken DNA ends. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides a basis for potential interactions. For example, various pyran-4-one and thiopyran-4-one derivatives have been synthesized and evaluated as inhibitors of DNA-PK, with some showing potency comparable to known inhibitors. nih.gov The ability of certain molecules to inhibit DNA-PK suggests that interactions with this crucial DNA repair enzyme are a plausible mechanism of action for structurally similar compounds. nih.gov

Inhibition of Efflux Pumps (e.g., P-glycoprotein, ABCB1) in Multidrug Resistance Models

P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of xenobiotics out of the cell. mdpi.comnih.gov The inhibition of P-gp is a key strategy to overcome MDR. Phenothiazine (B1677639) derivatives have been investigated for their ability to inhibit P-gp. drugbank.com Related phenothiazine compounds, such as perphenazine, are recognized as P-gp inhibitors. drugbank.com The inhibition of P-gp by these compounds can restore the sensitivity of resistant cells to chemotherapeutic agents. nih.gov For example, CP 100356, a potent P-gp inhibitor, demonstrates high affinity for P-gp isoforms and effectively inhibits its transport function in transfected cell lines. This body of research indicates that the phenothiazine scaffold is a relevant structure for the development of P-gp inhibitors. nih.gov

Effects on Cellular Signaling Pathways in Research Cell Lines

The influence of phenothiazine compounds extends to the intricate network of cellular signaling pathways that govern cell fate and function. Studies in research cell lines have begun to map out how these compounds can modulate key signaling cascades.

Modulation of Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Research has shown that phenothiazine derivatives can influence this pathway. For instance, the well-known phenothiazine, chlorpromazine (B137089) (CPZ), has been observed to induce autophagy, a process regulated by the Akt/mTOR pathway, in certain cancer cell lines. researchgate.net The activation of this pathway is a critical event in the cellular response to various stimuli, and its modulation by external compounds can have significant consequences for cell fate. researchgate.net

Influence on MAPK/ERK1/2 Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)1/2 pathway is another crucial signaling cascade that controls a wide array of cellular processes, including proliferation, differentiation, and survival. nih.gov The activation of the MAPK/ERK1/2 pathway is a common response to cellular stress. nih.gov In certain cellular contexts, the inhibition of ERK1/2 phosphorylation has been shown to reduce markers of cellular stress and promote cell survival. nih.gov While direct evidence for this compound is not available, the broader class of phenothiazines is known to interact with various cellular signaling networks, and the MAPK/ERK1/2 pathway represents a plausible target for these compounds.

Table of Research Findings on Phenothiazine Derivatives

| Interaction/Effect | Model System | Key Findings | Reference |

| Membrane Interaction | Red Blood Cell Membranes | Phenothiazines interact with the lipid bilayer, causing deformation. | mdpi.com |

| P-gp Inhibition | MDR1-transfected MDCKII cells | CP 100356 inhibits P-gp with high affinity. | |

| Akt/mTOR Pathway | Cancer Cell Lines | Chlorpromazine can induce autophagy, a process linked to the Akt/mTOR pathway. | researchgate.net |

| MAPK/ERK1/2 Signaling | Stressed Müller Cells | Inhibition of ERK1/2 phosphorylation can reduce cellular stress markers. | nih.gov |

Impact on Calcium Signaling Pathways (e.g., Calmodulin Binding, IP3R)

Phenothiazine derivatives are recognized for their significant interactions with calcium signaling pathways, which are fundamental to numerous cellular functions. These interactions primarily involve the modulation of key calcium-binding proteins and receptors.

Calmodulin Binding: Phenothiazines, as a class of compounds, are known inhibitors of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates the activity of a vast array of enzymes and proteins. plos.orgbiorxiv.org The binding of phenothiazines to calmodulin is a calcium-dependent process. nih.govnih.gov This interaction is thought to involve two main types of attachments: a hydrophobic interaction between the tricyclic phenothiazine nucleus and a nonpolar region of calmodulin, and an electrostatic interaction between the positively charged amino group on the drug's side chain and a negatively charged residue on the protein. popline.org

By binding to calmodulin, phenothiazines prevent it from activating its target enzymes. nih.gov For instance, the inhibition of the calmodulin-activated Ca-ATPase by phenothiazines can indirectly stimulate calcium-dependent potassium loss in red blood cells. nih.gov The specific potency of this inhibition is influenced by substitutions on the phenothiazine ring and modifications to the amino side chain, with hydrophobicity of the ring system being a key determinant. popline.org While direct studies on this compound are not extensively detailed in the provided literature, its structural similarity to other studied phenothiazines suggests it likely shares this mechanism of calmodulin inhibition.

IP3R (Inositol 1,4,5-trisphosphate Receptor) Modulation: Phenothiazines can also influence calcium regulation by modifying the activation of Ca2+ receptors like the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.govdntb.gov.ua The IP3R is a calcium release channel located on the endoplasmic reticulum, and its modulation can significantly impact intracellular calcium concentrations and downstream signaling cascades. nih.govmdpi.com Some phenothiazines, such as trifluoperazine (B1681574), have been shown to disinhibit the IP3R calcium release channel, which can contribute to their anticancer effects. brieflands.com This interaction with IP3R-mediated Ca2+ release provides another mechanism by which phenothiazine derivatives can exert their biological effects. nih.gov

Enzymatic Activity Modulation

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Phenothiazine derivatives have been identified as inhibitors of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. nuph.edu.uatandfonline.com Many of these compounds show a preference for inhibiting butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). tandfonline.commoca.net.ua

The inhibition mechanism is often of a mixed type, meaning the inhibitors can bind to both the active site and a peripheral site on the enzyme. nih.govnih.gov However, for some derivatives, an apparent competitive inhibition is observed. tandfonline.comnih.gov Quantitative structure-activity relationship (QSAR) studies on phenothiazine derivatives have identified that lipophilicity, molecular volume, and electronic energies are the primary factors determining their inhibitory potency against BuChE. tandfonline.comnih.gov The proposed binding model involves hydrophobic and charge-transfer interactions between the phenothiazine ring and a tryptophan residue in the enzyme's "anionic" site, along with hydrophobic interactions of the side chain. tandfonline.comnih.gov

While this compound is known as a cholinesterase inhibitor, specific IC50 values were not found in the reviewed literature. However, data for closely related phenothiazine compounds illustrate the typical range of activity. For example, a comparative study reported IC50 values for chlorpromazine and promethazine (B1679618) against AChE. nuph.edu.uaresearchgate.net

| Compound | Enzyme | IC50 (ng/mL) | Reference |

|---|---|---|---|

| Chlorpromazine (CPM) | Acetylcholinesterase (AChE) | 11 | nuph.edu.ua |

| Promethazine (PMZ) | Acetylcholinesterase (AChE) | 17 | nuph.edu.ua |

| CPM S-oxide | Acetylcholinesterase (AChE) | 1.8 | nuph.edu.ua |

| PMZ S-oxide | Acetylcholinesterase (AChE) | 2.5 | nuph.edu.ua |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation Mechanisms in Cellular Models

Phenothiazine derivatives are known to induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. nih.goviiarjournals.org This induction of oxidative stress can lead to significant cellular damage, including DNA damage and mitochondrial dysfunction, ultimately culminating in cell death. nih.gov

The mechanisms underlying ROS generation by phenothiazines are multifaceted. Their chemical structure, featuring a redox-active tricyclic system, allows them to participate in electron transfer reactions that can generate ROS. researchgate.net Cancer cells, which often exhibit a higher basal level of oxidative stress compared to normal cells, are particularly vulnerable to the cytotoxic effects of further ROS induction by phenothiazines. nih.gov Studies on phenothiazine analogues have demonstrated their ability to induce oxidative stress through the depletion of cellular antioxidants like glutathione (B108866). nih.gov The redox properties of the phenothiazine core are considered central to these effects, contributing to processes like lipid peroxidation. iiarjournals.org In some cellular models, phenothiazines have been shown to induce dose-dependent changes in the total oxidant and antioxidant status of cells. wiley.com

Studies on Cell Cycle Progression and Apoptosis Induction in In Vitro Systems

The anticancer properties of phenothiazine derivatives are frequently linked to their ability to interfere with cell cycle progression and induce apoptosis (programmed cell death) in in vitro models. brieflands.comiiarjournals.org

Cell Cycle Arrest: Phenothiazines can inhibit cell proliferation by targeting and arresting cells at different stages of the cell cycle. nih.gov For example, treatment of human oral cancer cells with chlorpromazine has been shown to induce G2/M phase arrest. researchgate.net In other studies, different phenothiazine derivatives have caused cell cycle arrest at the G0/G1 stage in various cancer cell lines. researchgate.net This disruption of the normal cell cycle is often mediated by the modulation of key regulatory proteins. For instance, some phenothiazines can downregulate cyclins and upregulate cell cycle inhibitors like p21 and p27, which are involved in the PI3K/Akt/mTOR pathway. brieflands.com Derivatives have also been shown to activate p53 and p21 in response to DNA damage, preventing cells from proceeding to mitosis and arresting them in the G2/M phase. dovepress.com

Apoptosis Induction: Phenothiazines can trigger apoptosis through multiple signaling pathways. They are known to induce apoptosis via both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net The induction of oxidative stress and subsequent DNA damage is a common trigger for apoptosis. brieflands.com Furthermore, their ability to inhibit crucial survival pathways, such as the PI3K/Akt pathway, directs the cellular outcome towards apoptosis. nih.goviiarjournals.org Studies on phenothiazine-based compounds have demonstrated the induction of caspase-3/7-activated apoptosis. researchgate.net The disruption of calcium homeostasis, through interactions with calmodulin and IP3R, can also contribute to the initiation of apoptotic signaling cascades. iiarjournals.org

| Compound Class/Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Phenothiazine-Thiazolidinone Conjugates | HT-1080, A-549 | Induced caspase-3/7-activated apoptosis and G0/G1 cell cycle arrest. | researchgate.net |

| Chlorpromazine (CPZ) | Human Oral Cancer Cells | Induced G2/M phase arrest and apoptosis via extrinsic and intrinsic pathways. | researchgate.net |

| 10H-3,6-diazaphenothiazine (PTZ) | A2780 Ovarian Cancer Cells | Induced G2/M phase arrest and caspase-dependent apoptosis. | dovepress.com |

| Thioridazine | Cervical and Endometrial Tumor Cells | Inhibited PI3K/Akt pathway, leading to cytotoxic effects. | iiarjournals.org |

Advanced Analytical Methodologies for Research on Phenothiazine Derivatives

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of phenothiazine (B1677639) derivatives, enabling the separation of complex mixtures and the precise quantification of individual components. These techniques are indispensable in research for assessing purity, studying metabolic pathways, and developing new formulations.

High-Performance Liquid Chromatography (HPLC) in Research Laboratories

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenothiazine derivatives due to its high resolution and sensitivity. researchgate.net In research laboratories, HPLC is extensively used for the determination of these compounds in various matrices, including pharmaceutical preparations and biological fluids. researchgate.netresearchgate.net

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of phenothiazines. For instance, a novel RP-HPLC method was developed and validated for the quantification of Prochlorperazine Maleate, a piperazine (B1678402) phenothiazine derivative. japtronline.com This method utilized an Agilent Zorbax Bonus-RP column (250 × 4.6 mm, 5 µm) with a mobile phase consisting of 0.1% formic acid and acetonitrile (B52724) in a 70:30 ratio. japtronline.com Detection was carried out at 258 nm using a diode array detector. japtronline.com The method demonstrated excellent linearity (R² = 0.999) over a concentration range of 100–150 µg/mL, with a limit of detection (LOD) of 1.76 µg/mL and a limit of quantification (LOQ) of 5.35 µg/mL. japtronline.com The high precision (%RSD < 2%) and recovery rates (99–101%) underscore the method's accuracy and reliability for routine quality control. japtronline.com

Another HPLC method allowed for the direct injection of plasma samples for the determination of selected phenothiazines, using a Hisep column and a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. researchgate.net This method offered a rapid analysis time of less than 11 minutes with UV detection at 254 nm. researchgate.net It showed linearity in the concentration range of 0.1-25 µg/mL for each analyte, with detection and quantification limits of 0.1 µg/mL and 0.25 µg/mL, respectively. researchgate.net

Interactive Data Table: HPLC Method Parameters for Phenothiazine Analysis

| Parameter | Method 1 (Prochlorperazine Maleate) japtronline.com | Method 2 (Selected Phenothiazines) researchgate.net |

| Column | Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) | Hisep column |

| Mobile Phase | 0.1% formic acid and acetonitrile (70:30) | Acetonitrile and 0.18 M ammonium acetate pH 5.0 (15:85 v/v) |

| Detection | Diode Array Detector (258 nm) | UV Detector (254 nm) |

| Linearity Range | 100–150 µg/mL | 0.1–25 µg/mL |

| LOD | 1.76 µg/mL | 0.1 µg/mL |

| LOQ | 5.35 µg/mL | 0.25 µg/mL |

| Analysis Time | Not specified | < 11 minutes |

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry for Research Sample Analysis

High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometry presents a rapid, precise, and sensitive alternative to HPLC for the analysis of phenothiazine derivatives. researchgate.netnih.gov This technique is particularly well-suited for screening purposes and quality control in pharmaceutical analysis. researchgate.netresearchgate.net

In a study on the determination of phenothiazine derivatives, HPTLC with densitometric quantification in reflectance mode was successfully applied. researchgate.netnih.gov The method demonstrated satisfactory calibration curves (r > 0.999), precision (RSD values: 0.95-2.53%), and recovery values (101.1-102.8%). researchgate.netnih.gov The separation of these closely related compounds can be challenging due to their similar physicochemical properties. researchgate.net However, optimized TLC systems can effectively separate phenothiazines. nuph.edu.ua For instance, the chromatographic mobility of prochlorperazine, chlorpromazine (B137089), and other related drugs was studied on both HPTLC and TLC plates, demonstrating effective separation. nuph.edu.ua Detection is often achieved by spraying with reagents like the Lieberman reagent or Dragendorff reagent, followed by densitometric scanning. nuph.edu.ua The detection sensitivity can reach levels of 0.5–1.0 μg per spot. nuph.edu.ua

Interactive Data Table: HPTLC-Densitometry Method Validation Parameters

| Parameter | Reported Value researchgate.netnih.gov |

| Correlation Coefficient (r) | > 0.999 |

| Precision (RSD) | 0.95-2.53% |

| Recovery | 101.1-102.8% |

| Detection Limit | Not specified in this study |

Gas Chromatography (GC) for Volatile Phenothiazine Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While many phenothiazine derivatives have limited volatility, GC can be employed for their analysis, sometimes requiring derivatization to increase volatility. moca.net.ua GC has been used for purity tests of several phenothiazine derivatives, including chlorpromazine, levomepromazine, promethazine (B1679618), and trifluoperazine (B1681574). nih.gov

Research has focused on optimizing GC systems to separate these compounds from their intermediates and side products. nih.gov However, the thermal lability of some phenothiazine derivatives can lead to decomposition under GC conditions, potentially forming analytical artifacts. nih.gov This necessitates careful optimization of instrumental parameters to minimize thermal degradation. nih.gov

Headspace solid-phase microextraction (SPME) coupled with GC has been utilized for the simultaneous determination of phenothiazine derivatives in biological matrices like whole blood and plasma. researchgate.net This method, using a nitrogen-phosphorus detector, showed linearity within the range of 2.5-200 ng/0.5 mL for triflupromazine (B1683245) and trimeprazine, and 6.3-200 ng/0.5 mL for chlorpromazine, levomepromazine, and promazine (B1679182). researchgate.net Another study described a rapid method for the quantitative analysis of five phenothiazine derivatives in human plasma using a C18 monolithic silica (B1680970) SPE tip for extraction, followed by GC-MS analysis. nih.gov This method achieved recoveries of 91-95% and limits of quantification between 0.25 and 2.0 ng/0.1 mL. nih.gov

Interactive Data Table: GC-based Method Performance for Phenothiazine Analysis

| Parameter | Headspace SPME-GC researchgate.net | SPE-GC-MS nih.gov |

| Sample Matrix | Whole blood, plasma | Human plasma |

| Linearity Range | 2.5-200 ng/0.5 mL (drug dependent) | Not specified |

| Detection Limit | 0.2-3.9 ng/0.5 mL | Not specified |

| Quantification Limit | Not specified | 0.25-2.0 ng/0.1 mL |

| Recovery | 0.013-0.117% (extraction efficiency) | 91-95% |

Spectrometric Detection and Characterization Methods

Spectrometric methods are widely used for the quantification and characterization of phenothiazine derivatives, often in conjunction with chromatographic separation. These techniques rely on the interaction of the compounds with electromagnetic radiation.

Spectrophotometric Assays for Quantification

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a simple, rapid, and precise method for the quantification of phenothiazine derivatives. nuph.edu.uaijpsonline.com The phenothiazine ring system exhibits a characteristic UV spectrum with an intense absorption band around 250-255 nm and a less intense group of bands at approximately 300-310 nm. nuph.edu.ua The intensity ratio of these two bands can be used for identification and purity assessment. nuph.edu.ua

However, direct UV spectrophotometry can lack specificity and be prone to interference from other UV-absorbing substances present in formulations. nuph.edu.ua To overcome this, various derivatization reactions are employed to shift the absorption maximum to the visible region, enhancing selectivity. For instance, oxidative coupling reactions with reagents like 1,10-phenanthroline (B135089) or potassium ferricyanide (B76249) can be used. scholarsresearchlibrary.comscholarsresearchlibrary.com A method for trifluoperazine analysis showed linearity in the range of 8-20 µg/ml with 1,10-phenanthroline and 2-20 µg/ml with potassium ferricyanide. scholarsresearchlibrary.com Another approach involves oxidation of the phenothiazine to its sulfoxide (B87167), which has a distinct absorption spectrum. nuph.edu.ua

Interactive Data Table: Spectrophotometric Methods for Phenothiazine Analysis

| Method | Reagent | λmax (nm) | Linearity Range (µg/mL) |

| UV Method for Trifluoperazine scholarsresearchlibrary.com | None | 220 | 2-12 |

| Visible Method for Trifluoperazine scholarsresearchlibrary.com | 1,10-Phenanthroline | 520 | 8-20 |

| Visible Method for Trifluoperazine scholarsresearchlibrary.com | Potassium Ferricyanide | 720 | 2-20 |

| Difference Spectrophotometry nuph.edu.ua | Peroxyacid (oxidation to sulfoxide) | 270-360 (for Chlorpromazine) | Not specified |

Indirect Spectrofluorimetric Determination via Oxidative Derivatization

Spectrofluorimetry provides a highly sensitive method for the determination of phenothiazine derivatives. While native phenothiazines may exhibit some fluorescence, their oxidative conversion to the corresponding sulfoxides often results in a significant enhancement of fluorescence intensity. nuph.edu.uaresearchgate.net This forms the basis for indirect spectrofluorimetric assays.

Oxidizing agents such as peroxyacids are used to convert the phenothiazine derivative to its strongly fluorescent sulfoxide. nuph.edu.uaresearchgate.net This reaction product can then be measured spectrofluorimetrically. For example, a method was developed for the determination of several phenothiazines based on the condensation with malonic acid/acetic anhydride, which yields a fluorescent product. nih.gov The relative fluorescence intensity was measured at an excitation wavelength of 398 nm and an emission wavelength of 432 nm. nih.gov This method was found to be specific for tertiary amines, allowing for the determination of the parent drug in the presence of its N-dealkylated or S-oxidized degradation products. nih.gov

The combination of liquid chromatography with electrochemical oxidation and fluorescence detection (LC/EC/fluorescence) offers a powerful tool for the analysis of phenothiazines. acs.org In this setup, the phenothiazines are separated by LC and then electrochemically oxidized online to their fluorescent sulfoxides before detection. acs.org This approach has achieved limits of detection between 5 x 10⁻⁹ and 4 x 10⁻⁸ mol/L. acs.org

Interactive Data Table: Spectrofluorimetric Method Parameters

| Method | Derivatization/Principle | λex (nm) | λem (nm) | LOD |

| Malonic Acid/Acetic Anhydride Condensation nih.gov | Catalytic condensation | 398 | 432 | Not specified, but suitable for plasma analysis |

| LC/EC/Fluorescence acs.org | Online electrochemical oxidation to sulfoxide | Not specified | Not specified | 5 x 10⁻⁹ - 4 x 10⁻⁸ mol/L |

| Peroxyacid Oxidation researchgate.net | Oxidation to sulfoxide (Trifluoperazine) | 274 | 407 | Not specified |

Electroanalytical Methods for Redox Properties and Quantification (e.g., Cyclic Voltammetry)

Electroanalytical techniques are powerful tools for investigating the redox behavior of phenothiazine derivatives, including 2-Chloro-10-ethylphenothiazine. mdpi.com These methods provide crucial insights into the electron transfer processes, which are fundamental to understanding the compound's potential applications in various fields of research. mdpi.com Cyclic voltammetry (CV), in particular, is a widely used technique to assess the redox properties, stability, and electrochemical reactivity of these molecules. mdpi.comuni-freiburg.de

Research on phenothiazine derivatives has demonstrated that their electrochemical oxidation is a key characteristic. researchgate.net Studies on N-substituted and C-substituted phenothiazines reveal that these compounds can act as cyclable redox chemical shuttles. google.com For instance, 3-chloro-10-ethyl-phenothiazine has been investigated for its role in protecting rechargeable lithium-ion cells from overcharge. google.com The oxidation potential of these shuttles is a critical parameter, which can be precisely measured using techniques like cyclic voltammetry. google.com

The electrochemical behavior of phenothiazine derivatives is often characterized by one or more reversible or quasi-reversible oxidation steps. uni-freiburg.deacs.org For example, studies on phenothiazine-based polymers show two reversible one-electron oxidations. uni-freiburg.deacs.org The introduction of substituents on the phenothiazine core, such as a chloro group at the 2-position and an ethyl group at the 10-position, influences the electron density and, consequently, the redox potentials. uni-freiburg.deacs.org A comparative study of chlorinated phenothiazine derivatives highlighted that the redox process often involves the transfer of one electron and one proton. researchgate.net